molecular formula C7H4N2O3 B147338 2-Nitrophenyl isocyanate CAS No. 3320-86-3

2-Nitrophenyl isocyanate

Cat. No.: B147338
CAS No.: 3320-86-3
M. Wt: 164.12 g/mol
InChI Key: JRVZITODZAQRQM-UHFFFAOYSA-N
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Description

2-Nitrophenyl isocyanate is an organic compound with the molecular formula C₇H₄N₂O₃. . This compound is characterized by the presence of a nitro group (-NO₂) and an isocyanate group (-N=C=O) attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

2-Nitrophenyl isocyanate has several applications in scientific research, including:

Safety and Hazards

When handling 2-Nitrophenyl isocyanate, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Ensure adequate ventilation and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-nitroaniline with phosgene (COCl₂) to produce the isocyanate . The reaction proceeds as follows: [ \text{2-Nitroaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Another method involves the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the phosgenation of 2-nitroaniline. This process requires careful handling of phosgene due to its highly toxic nature. The reaction is conducted under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alcohols: Reacts with alcohols to form carbamates under the catalysis of tertiary amines or metal salts such as tin, iron, and mercury.

    Amines: Reacts with primary and secondary amines to form substituted ureas.

Major Products:

    Carbamates (Urethanes): Formed from the reaction with alcohols.

    Substituted Ureas: Formed from the reaction with amines.

    Carbon Dioxide and Amines: Formed from the reaction with water.

Comparison with Similar Compounds

    4-Nitrophenyl isocyanate: Similar structure but with the nitro group in the para position.

    Phenyl isocyanate: Lacks the nitro group, making it less reactive.

    Methyl isocyanate: Smaller alkyl group instead of the phenyl group, used in different industrial applications.

Uniqueness: 2-Nitrophenyl isocyanate is unique due to the presence of both the nitro and isocyanate groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

1-isocyanato-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-5-8-6-3-1-2-4-7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVZITODZAQRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062975
Record name Benzene, 1-isocyanato-2-nitro-
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3320-86-3
Record name 2-Nitrophenyl isocyanate
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Record name Benzene, 1-isocyanato-2-nitro-
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Record name 2-Nitrophenyl isocyanate
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Record name Benzene, 1-isocyanato-2-nitro-
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Record name Benzene, 1-isocyanato-2-nitro-
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Record name 2-nitrophenyl isocyanate
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Synthesis routes and methods

Procedure details

Method a (from 2-nitroanilines): To a solution of diphosgene (4.1 mL, 34.1 mmol) in EtOAc (40 mL) at 0° C. was added a solution of the 2-nitroaniline (45.5 mmol) in EtOAc (200-500 mL), and the mixture was heated to reflux for 18 h. The solvent was removed in vacuum to leave a brown solid, which was triturated with hot hexane (200 mL). The solid material was filtered off and the filtrate was concentrated under reduced pressure to leave the pure 2-nitrophenylisocyanate as a yellow solid. This material was refluxed in a mixture of excess tert-BuOH in CH2Cl2 for 2.5 h. Removal of the solvent left an orange solid which was purified by silica gel column chromatography with hexane/EtOAc to give the (2-nitro-phenyl)-carbamic acid tert-butyl ester as a yellow solid.
[Compound]
Name
2-nitroanilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
45.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
350 (± 150) mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical reactivity of 2-Nitrophenyl Isocyanate?

A1: this compound readily reacts with nucleophiles like hydrazines. For example, it reacts with benzoylhydrazine to form 1-Benzoyl-4-(2-nitrophenyl)semicarbazide []. This reactivity stems from the electrophilic nature of the isocyanate group (-N=C=O).

Q2: How does the structure of 1-Benzoyl-4-(2-nitrophenyl)semicarbazide, a derivative of this compound, influence its molecular conformation and crystal packing?

A2: The structure of 1-Benzoyl-4-(2-nitrophenyl)semicarbazide exhibits a dihedral angle of 71.49° between the phenyl and nitrophenyl rings []. An intramolecular N—H⋯O hydrogen bond stabilizes this conformation, forming an S(6) ring. Furthermore, intermolecular N—H⋯O hydrogen bonds influence the crystal packing of the molecule [].

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